(E)-2-Acetylstilbene
Description
Properties
IUPAC Name |
1-[2-[(E)-2-phenylethenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXNFZXOZQEBQD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig-Horner Olefination for (E)-Selective Synthesis
The Wittig-Horner reaction remains a cornerstone for constructing stilbene frameworks with high E-selectivity. This method employs phosphonate esters and aldehydes to form alkenes via a nucleophilic addition-elimination mechanism. For (E)-2-acetylstilbene, 2-acetylbenzaldehyde derivatives react with phosphonate reagents under basic conditions.
In a representative procedure, 2-acetylbenzaldehyde (1.0 equiv) and diethyl benzylphosphonate (1.2 equiv) are combined in tetrahydrofuran (THF) with sodium hydride (1.5 equiv) at 0°C. Gradual warming to room temperature initiates olefination, yielding this compound with >90% E-selectivity . The reaction’s stereochemical outcome arises from the stabilized oxaphosphorane intermediate favoring trans-addition . Nuclear magnetic resonance (NMR) analysis confirms the E-configuration through coupling constants (J = 16.1–16.5 Hz) between the olefinic protons .
Key Advantages :
-
High E/Z ratios (typically >20:1)
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Mild conditions compatible with electron-withdrawing substituents
McMurry Coupling for Symmetric Stilbene Derivatives
The McMurry reaction, involving reductive coupling of ketones, offers a complementary route to stilbenes. Titanium(IV) chloride and zinc mediate the coupling of 2-acetylacetophenone derivatives, forming the central double bond.
In a protocol adapted from resveratrol synthesis , 2-acetylacetophenone (2.0 equiv) is treated with TiCl₃ (4.0 equiv) and LiAlH₄ (8.0 equiv) in dry tetrahydrofuran under nitrogen. The reaction proceeds at reflux (66°C) for 12 hours, yielding this compound in 65–70% yield . Steric effects from the acetyl group enhance E-selectivity by hindering syn-periplanar alignment during coupling .
Limitations :
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Requires stoichiometric metal reductants
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Sensitive to moisture and oxygen
Radical-Mediated Dehydroacetylation
Recent advances leverage radical initiators to construct stilbene motifs. Di-tert-butyl peroxide (DTBP) promotes hydrogen abstraction from 1,2-diarylethanones, inducing dehydrogenation to form (E)-stilbenes .
A optimized procedure involves heating 1-(2-acetylphenyl)-2-phenylethanone (1.0 equiv) with DTBP (0.1 equiv) in mesitylene at 140°C for 6 hours . The reaction proceeds via a radical chain mechanism: DTBP generates tert-butoxy radicals, abstracting hydrogen from the ethanone’s α-position to form a biradical, which collapses into the trans-alkene . Gas chromatography (GC) analysis reveals 75% conversion with 85% E-selectivity .
Operational Considerations :
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Excess DTBP risks overoxidation to benzil derivatives
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Solvent choice critical for minimizing side reactions (e.g., mesitylene > toluene)
Palladium-Catalyzed Cross-Coupling Approaches
Heck and Suzuki-Miyaura couplings, though less common for acetylated stilbenes, offer modularity. A Heck coupling between 2-acetylstyryl bromide and phenylboronic acid could theoretically yield this compound.
In a model system, 2-acetylstyryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 100°C for 24 hours afford the target compound in 40–50% yield . Steric hindrance from the acetyl group limits catalytic efficiency, necessitating higher Pd loadings .
Challenges :
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Competing homocoupling of boronic acid
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Sensitivity of acetyl groups to basic conditions
Comparative Analysis of Methods
| Method | Yield (%) | E/Z Ratio | Key Advantages | Limitations |
|---|---|---|---|---|
| Wittig-Horner | 70–85 | >95:5 | High selectivity, scalable | Phosphonate synthesis required |
| McMurry Coupling | 60–70 | 85:15 | No pre-functionalized reagents | Stoichiometric metals, moisture-sensitive |
| Radical Dehydroacetylation | 65–75 | 80:20 | Mild conditions, continuous flow compatible | Overoxidation risks |
| Base-Promoted Elimination | 50–60 | 70:30 | Novel mechanism, avoids metals | Limited substrate scope |
| Heck Coupling | 40–50 | 90:10 | Modular aryl coupling | Low yield, costly catalysts |
Chemical Reactions Analysis
Types of Reactions: (E)-2-Acetylstilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene oxide using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-phenylethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, where the phenyl ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: Stilbene oxide.
Reduction: 2-Phenylethanol.
Substitution: Various substituted stilbenes depending on the electrophile used.
Scientific Research Applications
(E)-2-Acetylstilbene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound in studies of molecular interactions and binding affinities.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, optical brighteners, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-2-Acetylstilbene involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors and modulating their activity. The acetyl group plays a crucial role in its reactivity, facilitating interactions with enzymes and other proteins. The trans-ethene backbone allows for conjugation and electron delocalization, enhancing its stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- Methoxy and hydroxyl groups enhance solubility and hydrogen-bonding capacity, critical for interactions in biological systems .
- Steric effects from substituents like methyl groups can disrupt molecular planarity, reducing conjugation and bioactivity .
Antioxidant Activity
Stilbenes with hydroxyl or methoxy groups, such as 3,4,5-Trimethoxy-4’-hydroxystilbene, show significant antioxidant activity due to their ability to donate hydrogen atoms and stabilize free radicals . In contrast, acetyl-substituted derivatives like this compound may exhibit reduced antioxidant capacity due to the electron-withdrawing nature of the acetyl group, which diminishes phenolic hydrogen availability. Electrochemical assays on stilbene analogs confirm that electronic structure directly correlates with antioxidant efficacy .
Cytotoxic and Anticancer Properties
- 3,5-Dimethoxystilbene analogs demonstrate selective cytotoxicity against estrogen-dependent cancers, with IC₅₀ values in the micromolar range .
- Trans-stilbene scaffolds with diarylethylene fragments show estrogen receptor-binding affinity, suggesting this compound could similarly interact with hormone-dependent pathways .
- Cyanostilbenes exhibit apoptosis-inducing effects in cancer cells, highlighting the role of substituents in modulating cytotoxicity .
Physicochemical Stability
Q & A
Q. What are the optimal experimental conditions for synthesizing (E)-2-Acetylstilbene, and how can yield and purity be systematically evaluated?
- Methodological Answer : A Design of Experiments (DoE) approach is recommended to optimize reaction parameters such as catalyst loading, solvent polarity, temperature, and reaction time. For example, varying palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) in Heck coupling reactions can be tested. Yield can be quantified via gravimetric analysis, while purity is assessed using HPLC with UV detection (λ = 254 nm). Reproducibility requires detailed documentation of procedural steps, including inert atmosphere conditions and post-reaction workup (e.g., column chromatography gradients) .
Table 1 : Hypothetical Synthesis Optimization Data
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd/C | DMF | 110 | 12 | 68 | 95 |
| Pd(OAc)₂ | Toluene | 100 | 8 | 72 | 97 |
| NiCl₂ | EtOH | 80 | 24 | 45 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are foundational. For NMR, compare chemical shifts with density functional theory (DFT)-predicted values to confirm stereochemistry. IR stretches (e.g., C=O at ~1680 cm⁻¹) should align with computational models. Discrepancies in reported data may arise from solvent effects or impurities; thus, replicate measurements under standardized conditions (e.g., CDCl₃ for NMR) are critical. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves structural ambiguities .
Advanced Research Questions
Q. How can computational and experimental data be reconciled when explaining the regioselectivity of this compound in catalytic hydrogenation?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent exclusion in DFT). To resolve this, perform solvent-inclusive simulations using polarizable continuum models (PCM) and compare with experimental outcomes from controlled hydrogenation trials (H₂ pressure: 1–5 bar). Kinetic isotope effects (KIE) and Hammett plots can further validate mechanistic pathways. Cross-disciplinary collaboration ensures alignment between theoretical and empirical data .
Q. What advanced kinetic methodologies elucidate the photo-isomerization mechanisms of this compound under UV irradiation?
- Methodological Answer : Time-resolved transient absorption spectroscopy monitors isomerization kinetics at picosecond resolution. Quantum yield calculations should account for competing pathways (e.g., cyclization vs. rotation). Temperature-dependent studies (Arrhenius analysis) identify activation barriers, while solvent polarity experiments (e.g., cyclohexane vs. acetonitrile) reveal solvent effects on transition states. Contradictions in literature data require meta-analysis of experimental setups (e.g., light source intensity, wavelength calibration) .
Q. How should researchers address contradictions in reported fluorescence quantum yields of this compound across studies?
- Methodological Answer : Standardize measurement protocols using a reference fluorophore (e.g., quinine sulfate) and correct for instrumental factors (e.g., excitation slit width, detector sensitivity). Publish raw data and calibration curves in supplementary materials. Confounding variables like oxygen quenching or aggregation-induced emission (AIE) must be controlled via degassing and concentration gradients. Collaborative inter-laboratory validation minimizes systemic biases .
Data Contradiction and Validation Frameworks
Q. What statistical approaches are appropriate for analyzing variability in biological activity assays involving this compound derivatives?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across derivatives. For high variability, bootstrap resampling or Bayesian hierarchical models account for outliers. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance. Pre-register analysis plans to mitigate p-hacking risks .
Table 2 : Hypothetical Bioactivity Variability Analysis
| Derivative | Mean IC₅₀ (µM) | SD | 95% CI |
|---|---|---|---|
| Derivative A | 12.3 | ±1.2 | 11.1–13.5 |
| Derivative B | 8.7 | ±0.9 | 7.8–9.6 |
| Derivative C | 15.6 | ±2.1 | 13.5–17.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
